molecular formula C8H9BrO4S B1294188 3-Bromo-4-methoxyphenyl methanesulfonate CAS No. 951885-46-4

3-Bromo-4-methoxyphenyl methanesulfonate

Cat. No.: B1294188
CAS No.: 951885-46-4
M. Wt: 281.13 g/mol
InChI Key: OKYUXDVBQAPOJE-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenyl methanesulfonate is a useful research compound. Its molecular formula is C8H9BrO4S and its molecular weight is 281.13 g/mol. The purity is usually 95%.
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Safety and Hazards

3-Bromo-4-methoxyphenyl methanesulfonate may pose certain safety risks. It is advised to handle this compound under inert gas and protect it from moisture . It is also recommended to avoid contact with air and any possible contact with water due to the risk of violent reaction and possible flash fire .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methoxyphenyl methanesulfonate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as sulfatases and esterases, which catalyze the hydrolysis of sulfate esters and carboxylate esters, respectively . The nature of these interactions often involves the formation of covalent bonds between the sulfonate group of this compound and the active site of the enzyme, leading to enzyme inhibition or modification.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through covalent and non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the sulfonate group of this compound can form covalent bonds with the active site of enzymes, leading to their inhibition. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical research. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfate and carboxylate metabolism . It interacts with enzymes such as sulfatases and esterases, which play a role in the hydrolysis of sulfate esters and carboxylate esters, respectively. These interactions can influence metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells through membrane transporters, where it can accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)13-14(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYUXDVBQAPOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OS(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650102
Record name 3-Bromo-4-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-46-4
Record name Phenol, 3-bromo-4-methoxy-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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